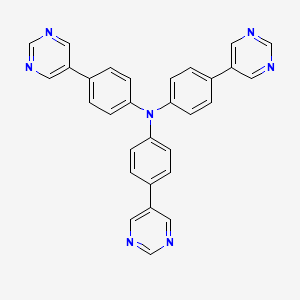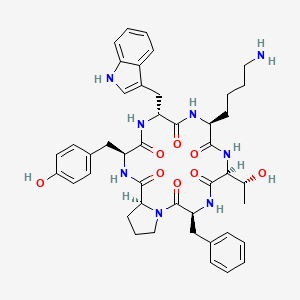
Cyclo(D-trp-lys-thr-phe-pro-tyr)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) is a cyclic peptide composed of six amino acids: D-tryptophan, lysine, threonine, phenylalanine, proline, and tyrosine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids in the desired order. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the cyclic structure is formed by a cyclization reaction, usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反応の分析
Types of Reactions
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
科学的研究の応用
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems
作用機序
The mechanism of action of Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) involves its interaction with specific molecular targets, such as receptors and enzymes. The cyclic structure of the peptide enhances its stability and binding affinity to these targets. The compound can modulate signaling pathways and exert various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-phenylalanine): Another cyclic peptide with a similar structure but different biological activity.
Cyclo(D-tryptophan-tyrosine): A smaller cyclic peptide with distinct properties and applications.
Cyclo(proline-phenylalanine): A simpler cyclic peptide used in various biochemical studies.
Uniqueness
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) is unique due to its specific amino acid sequence and cyclic structure, which confer enhanced stability and biological activity compared to linear peptides. Its diverse applications in research and industry make it a valuable compound for further investigation .
特性
分子式 |
C44H54N8O8 |
|---|---|
分子量 |
822.9 g/mol |
IUPAC名 |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-6-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C44H54N8O8/c1-26(53)38-43(59)50-36(23-27-10-3-2-4-11-27)44(60)52-21-9-15-37(52)42(58)49-34(22-28-16-18-30(54)19-17-28)40(56)48-35(24-29-25-46-32-13-6-5-12-31(29)32)41(57)47-33(39(55)51-38)14-7-8-20-45/h2-6,10-13,16-19,25-26,33-38,46,53-54H,7-9,14-15,20-24,45H2,1H3,(H,47,57)(H,48,56)(H,49,58)(H,50,59)(H,51,55)/t26-,33+,34+,35-,36+,37+,38+/m1/s1 |
InChIキー |
UMJHAEUVYNEBNP-RXYCCRQDSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


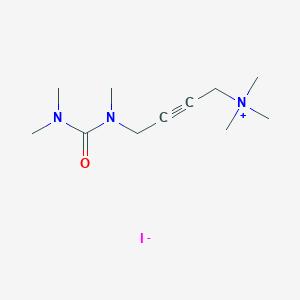
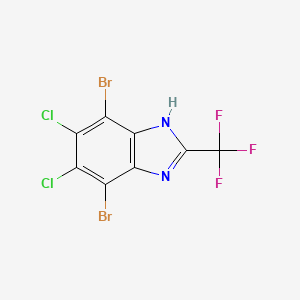

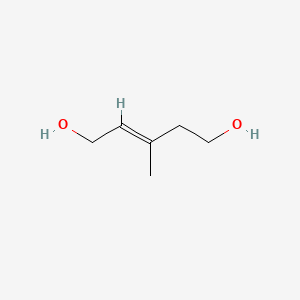
![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)
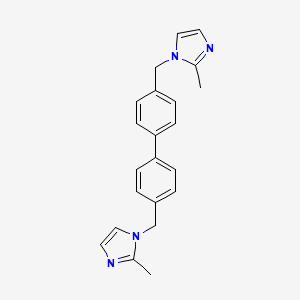
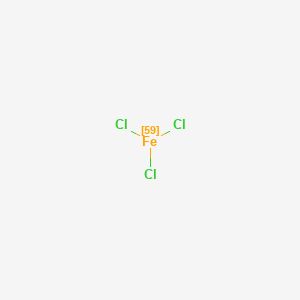
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
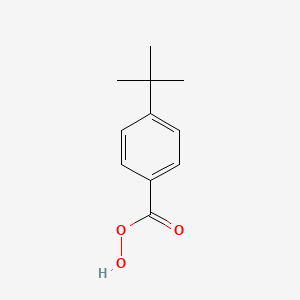
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)

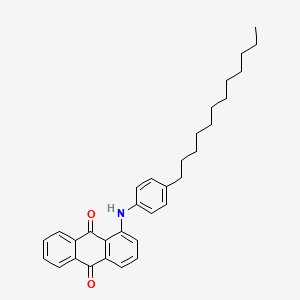
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
